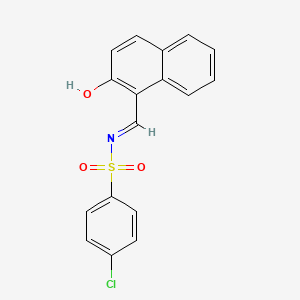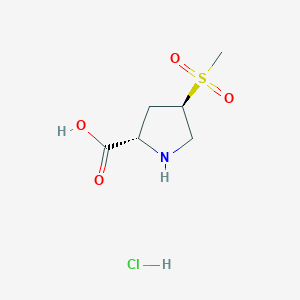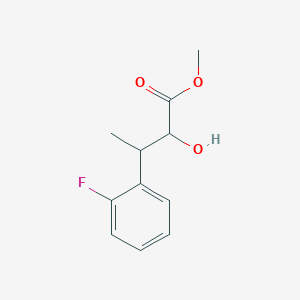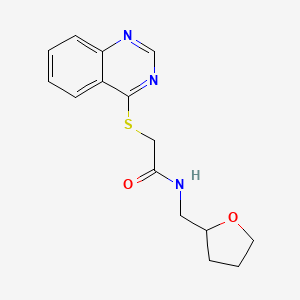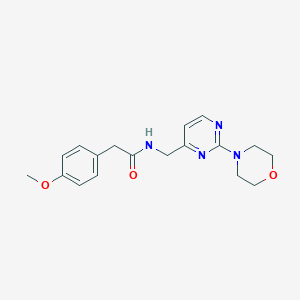
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA is a small molecule inhibitor of the protein tyrosine kinase, c-Met, which is involved in various cellular processes such as cell growth, survival, and migration. In
Mecanismo De Acción
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide inhibits the activity of c-Met by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell growth, survival, and migration. By inhibiting c-Met signaling, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide can induce apoptosis in cancer cells and reduce inflammation and fibrosis.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to have a low toxicity profile and high selectivity for c-Met inhibition. In preclinical studies, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been found to reduce tumor growth and metastasis in various types of cancer. Additionally, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to reduce fibrosis and inflammation in animal models. 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been found to have synergistic effects when combined with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide in lab experiments is its selectivity for c-Met inhibition, which reduces off-target effects. 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has also been found to have a low toxicity profile, making it a safer option for use in animal studies. However, one limitation of using 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
For the research of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide include exploring its potential in combination with other chemotherapeutic agents and investigating its use in the treatment of fibrosis and inflammation.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide involves a multi-step process starting with the reaction of 4-methoxybenzaldehyde with morpholine to form 4-methoxyphenylmorpholine. This intermediate then undergoes a series of reactions with pyrimidine-4-carboxaldehyde and acetic anhydride to form 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and liver cancer. It has also shown potential in treating fibrosis and inflammation. 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been found to inhibit c-Met signaling pathways, which are involved in the growth and survival of cancer cells. Additionally, 2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation and fibrosis.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-4-2-14(3-5-16)12-17(23)20-13-15-6-7-19-18(21-15)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKXOCHRBCNGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)

![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)
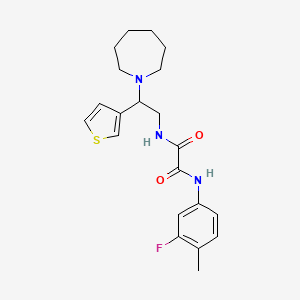
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2792612.png)
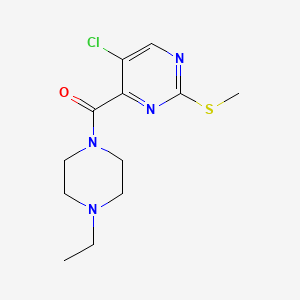
![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-8-yl)benzoate](/img/structure/B2792616.png)

![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)
